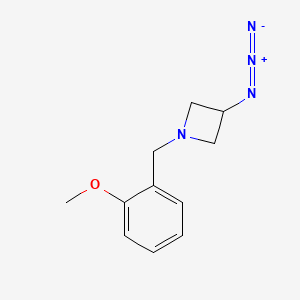

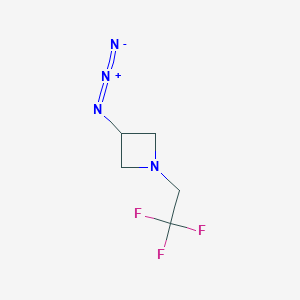

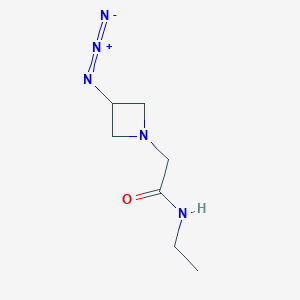

3-Azido-1-(2,2,2-trifluoroethyl)azetidine

描述

“3-Azido-1-(2,2,2-trifluoroethyl)azetidine” is a chemical compound with the molecular formula C5H7F3N4 . It has an average mass of 180.131 Da and a monoisotopic mass of 180.062286 Da .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7F3N4 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Chemical Reactions Analysis

The chemical reactions involving azetidines are diverse. For instance, azetidines can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . The thermal behaviors of azetidines have also been investigated, revealing that they have a low melting temperature and undergo significant mass loss under atmospheric pressure .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 175.58 . In a thermal research study, a related compound, 3-azido-1,3-dinitroazetidine (ADNAZ), was found to have a low melting temperature at 78 °C .作用机制

- It exhibits potent bactericidal activity against various members of the family Enterobacteriaceae, including strains of Escherichia coli, Salmonella typhimurium, Klebsiella pneumoniae, Shigella flexneri, and Enterobacter aerogenes .

Target of Action

Mode of Action

- 3-Azido-1-(2,2,2-trifluoroethyl)azetidine (referred to as AZT) must be activated to the nucleotide level to inhibit cellular metabolism. AZT is a substrate for E. coli thymidine kinase. Spontaneously arising AZT-resistant mutants lack thymidine kinase. Intact E. coli cells convert AZT to its mono-, di-, and triphosphate metabolites. AZT-5’-triphosphate, the most potent metabolite, acts as a specific DNA chain terminator. It inhibits replicative DNA synthesis in susceptible microorganisms .

生化分析

Biochemical Properties

3-Azido-1-(2,2,2-trifluoroethyl)azetidine plays a significant role in biochemical reactions due to its reactive azido group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in click chemistry reactions, where the azido group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages. This interaction is crucial for labeling and tracking biomolecules in complex biological systems. Additionally, the trifluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its interactions with cellular components .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to form stable triazole linkages through click chemistry can be used to tag and visualize specific proteins within cells, providing insights into protein localization and function. Furthermore, the trifluoroethyl group may enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The azido group can undergo cycloaddition reactions with alkynes, forming triazole linkages that are stable and biocompatible. This property is exploited in bioorthogonal chemistry, where the compound can selectively label biomolecules without interfering with native cellular processes. Additionally, the trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to enzyme inhibition or activation and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the azido group is relatively stable under physiological conditions, allowing for prolonged labeling and tracking of biomolecules. The trifluoroethyl group may undergo metabolic degradation, affecting the compound’s overall stability and efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively label target biomolecules. At higher doses, potential toxic or adverse effects may be observed, including disruption of cellular processes and metabolic pathways. It is essential to determine the optimal dosage that balances efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The azido group can be metabolized through reduction or cycloaddition reactions, while the trifluoroethyl group may undergo oxidative metabolism. These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its transport across cell membranes. Additionally, the compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within cells, where it exerts its activity or function. For example, the azido group can be used to label mitochondrial proteins, allowing for the study of mitochondrial dynamics and function. The trifluoroethyl group may also influence the compound’s localization by affecting its interactions with cellular membranes .

属性

IUPAC Name |

3-azido-1-(2,2,2-trifluoroethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N4/c6-5(7,8)3-12-1-4(2-12)10-11-9/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVFKNKOQLXTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)(F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

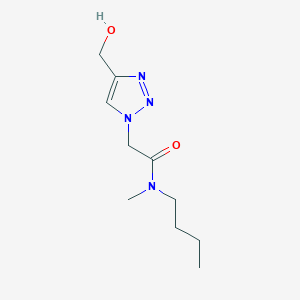

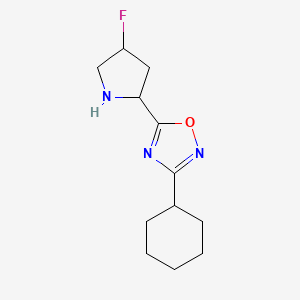

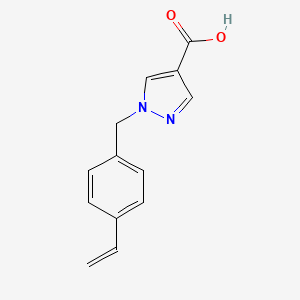

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475819.png)

![2-(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1475822.png)

![1-(cyclopropylmethyl)octahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475829.png)